molecular formula C61H76N12O14S B062131 Dabcyl-YVADAPV-EDANS CAS No. 161877-70-9

Dabcyl-YVADAPV-EDANS

Cat. No.: B062131
CAS No.: 161877-70-9
M. Wt: 1233.4 g/mol
InChI Key: VOOSFUAACNZZDI-BSNYRHCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dabcyl-YVADAPV-EDANS is a fluorogenic substrate for caspase-1.1 Upon enzymatic cleavage by caspase-1, EDANS is separated from the Dabcyl quencher and can be used to quantify caspase-1 activity. EDANS displays excitation/emission maxima of 340/485 nm, respectively.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSFUAACNZZDI-BSNYRHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H76N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dabcyl-YVADAPV-EDANS
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Dabcyl-YVADAPV-EDANS
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Dabcyl-YVADAPV-EDANS
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Reactant of Route 6
Dabcyl-YVADAPV-EDANS
Customer
Q & A

Q1: How does Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans function as a substrate for Interleukin-1 Beta Converting Enzyme (ICE)?

A1: Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans incorporates the specific amino acid sequence (Tyr-Val-Ala-Asp-Ala-Pro-Val) recognized and cleaved by ICE. [] This sequence mimics the natural cleavage site of the inactive interleukin-1 beta precursor. [] The substrate is designed with two fluorophores: Dabcyl (a quencher) and Edans (an emitter) attached at opposite ends. [] When the substrate is intact, Dabcyl quenches the fluorescence of Edans through resonance energy transfer. Upon cleavage by ICE, the physical separation of Dabcyl and Edans allows Edans to fluoresce, providing a quantifiable signal directly proportional to the enzyme activity. []

Q2: What are the catalytic properties of ICE using Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans as a substrate?

A2: The research paper describes the kinetic parameters for the hydrolysis of Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans by ICE. The Michaelis-Menten constant (Km), representing the substrate concentration at half the maximum reaction velocity, was determined to be 11.4 ± 1.6 µM. [] The catalytic rate constant (kcat), indicating the turnover number of enzyme molecules at substrate saturation, was found to be 0.79 ± 0.4 s-1. [] These values yield a second-order rate constant (kcat/Km) of 7.0 ± 1.3 x 10^4 M-1s-1, signifying the catalytic efficiency of ICE with this specific substrate. [] This information suggests that Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans is efficiently hydrolyzed by ICE.

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